molecular formula C6H8O3 B1622533 3-methyldihydro-2H-pyran-2,6(3H)-dione CAS No. 31468-33-4

3-methyldihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B1622533
CAS No.: 31468-33-4
M. Wt: 128.13 g/mol
InChI Key: YQLVIOYSGHEJDA-UHFFFAOYSA-N
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Description

3-Methyldihydro-2H-pyran-2,6(3H)-dione is an organic compound belonging to the class of dihydropyranones. This compound features a six-membered ring structure with an oxygen atom and a ketone group, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyldihydro-2H-pyran-2,6(3H)-dione can be achieved through several methods:

  • Cyclization of Hydroxy Acids: : One common method involves the cyclization of 5-hydroxy-2-pentenoic acid under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyranone ring.

  • Aldol Condensation: : Another approach involves the aldol condensation of acetaldehyde with methyl vinyl ketone, followed by cyclization. This method requires a base catalyst such as sodium hydroxide and is conducted at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 3-methyl-2H-pyran-2,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of this compound can yield 3-methyl-2H-pyran-2,6-diol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by various nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles (amines, alcohols), basic conditions (sodium hydroxide, potassium carbonate).

Major Products

    Oxidation: 3-Methyl-2H-pyran-2,6-dione.

    Reduction: 3-Methyl-2H-pyran-2,6-diol.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

3-Methyldihydro-2H-pyran-2,6(3H)-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving pyranone derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of polymers, resins, and as an intermediate in the synthesis of flavor and fragrance compounds.

Mechanism of Action

The mechanism by which 3-methyldihydro-2H-pyran-2,6(3H)-dione exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: A structurally related compound with a similar ring system but lacking the methyl group.

    5,6-Dihydro-2H-pyran-2-one: Another related compound with a similar structure but different substitution pattern.

Uniqueness

3-Methyldihydro-2H-pyran-2,6(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group influences its electronic properties and steric interactions, making it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

By understanding the properties and applications of this compound, researchers can explore new avenues in organic synthesis, drug development, and industrial chemistry.

Properties

IUPAC Name

3-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-3-5(7)9-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLVIOYSGHEJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953474
Record name 3-Methyloxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31468-33-4
Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31468-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031468334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyloxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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